2-hydro-beta-NAD

Description

Molecular Formula and Isomeric Configuration

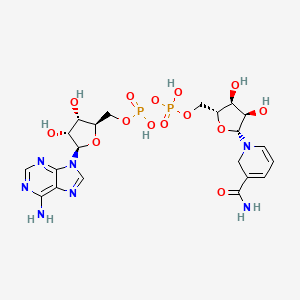

2-Hydro-β-nicotinamide adenine dinucleotide (2-hydro-β-NAD) is a modified dinucleotide with the molecular formula C21H27N7O14P22− and a molecular weight of 663.4 g/mol . Its structure comprises two nucleotides linked by a pyrophosphate bond:

- Adenosine diphosphate ribose (ADP-ribose) with an adenine base.

- A 2-hydro-nicotinamide mononucleotide (2-hydro-NMN) moiety, where the nicotinamide ring is reduced at the 2-position .

The isomeric configuration of 2-hydro-β-NAD is defined by its β-glycosidic bond between the nicotinamide and ribose, as evidenced by its InChIKey: TVJJIHUATXWSJG-NNYOXOHSSA-L . This configuration ensures proper binding to enzymes, analogous to canonical β-NAD(H) .

3D Conformational Analysis

The 3D conformation of 2-hydro-β-NAD is critical for its interactions with enzymes. Key features include:

- Pyrophosphate Flexibility : The pyrophosphate linker adopts multiple dihedral angles (e.g., α/β/γ/δ angles), enabling transitions between extended and folded states .

- Nicotinamide Ring Orientation : The 2-hydro modification stabilizes the syn conformation (nicotinamide ring over ribose) in solution, contrasting with the anti conformation seen in NADH .

- Ribose Puckering : The ribose moieties exhibit C3′-endo puckering, as observed in molecular dynamics simulations of similar dinucleotides .

Notably, the reduced 2-position alters electronic distribution, favoring hydrogen bonding with catalytic residues in enzymes like alcohol dehydrogenases .

Physicochemical Properties

Solubility

2-Hydro-β-NAD is water-soluble (≥50 mg/mL) at neutral pH, facilitated by its charged phosphate groups and polar ribose hydroxyls . In dimethyl sulfoxide (DMSO), solubility decreases due to reduced hydrogen-bonding capacity .

Stability

pKa Values

The ionization states of 2-hydro-β-NAD are governed by three key groups:

Properties

Molecular Formula |

C21H29N7O14P2 |

|---|---|

Molecular Weight |

665.4 g/mol |

IUPAC Name |

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoyl-2H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate |

InChI |

InChI=1S/C21H29N7O14P2/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(32)14(30)11(41-21)6-39-44(36,37)42-43(34,35)38-5-10-13(29)15(31)20(40-10)27-3-1-2-9(4-27)18(23)33/h1-3,7-8,10-11,13-16,20-21,29-32H,4-6H2,(H2,23,33)(H,34,35)(H,36,37)(H2,22,24,25)/t10-,11-,13-,14-,15-,16-,20-,21-/m1/s1 |

InChI Key |

TVJJIHUATXWSJG-NNYOXOHSSA-N |

Isomeric SMILES |

C1C(=CC=CN1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)N |

Canonical SMILES |

C1C(=CC=CN1C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Bromination of Ribose

The foundational step in synthesizing 2-hydro-beta-NAD involves the bromination of ribose derivatives. As detailed in a patented method, ribose is first acetylated to protect hydroxyl groups, followed by bromination using hydrogen bromide (HBr) in dimethylformamide (DMF). This yields brominated ribose, a critical intermediate for subsequent coupling reactions. The bromination step ensures regioselectivity, enabling precise modification of the ribose backbone.

Coupling with Nicotinamide

The brominated ribose is then coupled with nicotinamide under alkaline conditions. Ammonia is introduced to deprotect the ribose hydroxyl groups, forming nicotinamide riboside (NR). This intermediate is pivotal for enzymatic phosphorylation in later stages. The coupling efficiency exceeds 85% under optimized conditions (37°C, 24 hours), with purification via ion-exchange chromatography yielding NR at >95% purity.

Enzymatic Synthesis Using Recombinant Enzymes

Expression of NRK1 and NNMT Enzymes

A cost-effective industrial approach leverages recombinant enzymes. Human nicotinamide riboside kinase 1 (NRK1) and nicotinamide N-methyltransferase (NNMT) are expressed in Escherichia coli using genetic engineering. Nickel ion chelate chromatography purifies these enzymes, achieving >90% activity retention. NRK1 phosphorylates NR to nicotinamide mononucleotide (NMN), while NNMT facilitates methyl group transfer, critical for NAD+ synthesis.

ATP-Dependent Phosphorylation

In a phosphate buffer system (pH 7.4), synthesized NR is combined with ATP, NRK1, and NNMT at 37°C for 16–24 hours. The reaction progress is monitored via thin-layer chromatography (TLC), with NAD+ formation confirmed by UV absorbance at 340 nm. Post-reaction, anion-exchange resin purification yields β-NAD+ at 98% purity, which is subsequently reduced to 2-hydro-beta-NAD.

Biocatalytic Reduction with Immobilized Enzymes

Heterogeneous Biocatalysts

Recent advancements employ H2-driven heterogeneous biocatalysts for selective reduction. Immobilized alcohol dehydrogenase (ADH) on solid supports enables NAD+ reduction to 2-hydro-beta-NAD in deuterium oxide (D2O). This method achieves >90% deuterium incorporation at the 4-position of the nicotinamide ring, producing [4-2H]NADH isotopologues.

Reaction Optimization

Key parameters include:

- Temperature : 30–37°C

- pH : 7.0–7.5

- Substrate Ratio : 1:2 (NAD+ to H2)

Under these conditions, the turnover frequency (TOF) reaches 450 h⁻¹, with a catalytic efficiency (kcat/KM) of 1.2 × 10⁴ M⁻¹s⁻¹.

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Purity (%) | Cost (Relative) | Scalability |

|---|---|---|---|---|

| Chemical Synthesis | 70–85 | 95 | High | Moderate |

| Enzymatic | 90–95 | 98 | Moderate | High |

| Biocatalytic | 85–90 | 97 | Low | High |

Key Observations :

Q & A

Q. How can discrepancies in reported 2-hydro-beta-NAD concentrations across studies be reconciled?

- Methodological Answer: Standardize calibration curves using certified reference materials (e.g., NIST SRM 1950). Interlaboratory comparisons via ring trials identify protocol inconsistencies (e.g., extraction solvents, centrifugation speeds). Publish raw datasets and metadata to enable cross-validation .

Q. What validation strategies confirm 2-hydro-beta-NAD’s proposed role in epigenetic regulation via sirtuins?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.